

A Technical Guide to the Spectral Characteristics of Tris(diethylamino)phosphine

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Compound of Interest

Compound Name: *Tris(diethylamino)phosphine*

Cat. No.: *B1199214*

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Tris(diethylamino)phosphine, with the chemical formula $P[N(C_2H_5)_2]_3$, is an organophosphorus compound widely utilized in organic synthesis.^{[1][2]} A thorough understanding of its spectral properties is crucial for researchers and drug development professionals for its identification, characterization, and quality control. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of **tris(diethylamino)phosphine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **tris(diethylamino)phosphine**, 1H , ^{13}C , and ^{31}P NMR are particularly informative.

1H NMR Spectral Data

The 1H NMR spectrum of **tris(diethylamino)phosphine** exhibits signals corresponding to the protons of the ethyl groups. The methylene ($-CH_2-$) and methyl ($-CH_3$) protons have distinct chemical shifts and multiplicities due to coupling with adjacent protons and the phosphorus nucleus.^[1]

Proton Type	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methylene (-CH ₂)	2.9 - 3.2	Multiplet	$^2J(\text{P-H}) \approx 7\text{-}10$
Methyl (-CH ₃)	0.9 - 1.2	Triplet	Not specified

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The methylene and methyl carbons of the diethylamino groups are clearly distinguishable.[\[1\]](#)

Carbon Type	Chemical Shift (δ , ppm)
Methylene (-CH ₂)	40 - 45
Methyl (-CH ₃)	13 - 15

³¹P NMR Spectral Data

³¹P NMR is a key technique for characterizing organophosphorus compounds.

Tris(diethylamino)phosphine shows a single characteristic signal in the ³¹P NMR spectrum, indicative of the unique phosphorus environment.[\[1\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity
³¹ P	80 - 90	Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **tris(diethylamino)phosphine** shows characteristic absorption bands for P-N, C-H, and C-N bonds.[\[1\]](#)

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
P-N Stretch	790 - 810	Strong
C-H Bend (Methylene Scissoring)	1450 - 1470	Not specified
C-H Bend (Methyl Bending)	1370 - 1390	Not specified
C-N Stretch	1000 - 1250	Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of **tris(diethylamino)phosphine**.

NMR Spectroscopy Protocol

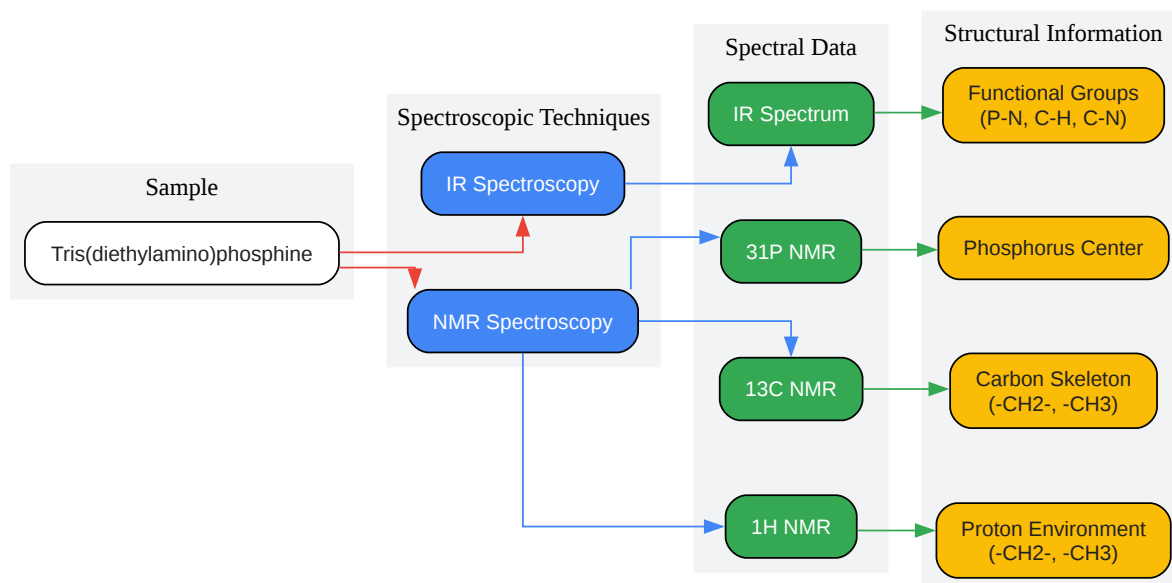
- **Sample Preparation:** A solution of **tris(diethylamino)phosphine** is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for ¹H and ¹³C NMR.
- **Instrument Setup:** The NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400 or 500.
- **Data Acquisition:**
 - For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
 - For ³¹P NMR, the spectrum is acquired with proton decoupling, and an external reference of 85% H₃PO₄ is commonly used.[\[1\]](#)
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** A thin film of neat liquid **tris(diethylamino)phosphine** is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., hexane) can be prepared and placed in a liquid cell.
- **Instrument Setup:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the salt plates or the solvent is first recorded. Then, the spectrum of the sample is recorded.
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow of spectroscopic analysis for **tris(diethylamino)phosphine**, showing how different techniques provide complementary structural information.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. Buy Tris(diethylamino)phosphine | 2283-11-6 [smolecule.com]
- 2. Tris(diethylamino)phosphine 97 2283-11-6 [sigmaaldrich.com]
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